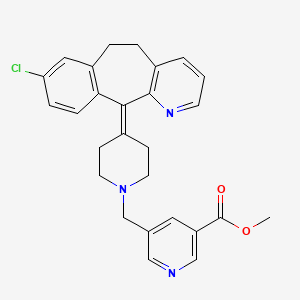
Rupatadine Impurity 13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This impurity is often studied to ensure the purity and efficacy of the pharmaceutical product.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Rupatadine Impurity 13 involves multiple steps, starting from the base compound Rupatadine. The process typically includes hydrolytic removal of protective groups, followed by acylation and subsequent reactions to introduce the desired functional groups . Common reagents used in these steps include 1,3-dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole hydrate (HOBT), phosphorus oxychloride (POCl3), and sodium borohydride (NaBH4) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to minimize impurities and maximize yield. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor and ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Rupatadine Impurity 13 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert certain functional groups into their corresponding alcohols or amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like sodium azide (NaN3) are used in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Rupatadine Impurity 13 has several applications in scientific research:
Wirkmechanismus
Rupatadine Impurity 13, being a derivative of Rupatadine, shares some of its pharmacological properties. Rupatadine is a dual antagonist of histamine H1 receptors and platelet-activating factor (PAF) receptors . By blocking these receptors, it prevents the release of histamine and other inflammatory mediators, thereby reducing allergic symptoms such as nasal congestion, itching, and swelling .
Vergleich Mit ähnlichen Verbindungen
Desloratadine: Another antihistamine with similar pharmacological properties.
Fexofenadine: Known for its non-sedative antihistamine effects.
Levocetirizine: A potent H1 receptor antagonist with high affinity.
Uniqueness: Rupatadine Impurity 13 is unique due to its specific structural modifications, which provide insights into the stability and degradation pathways of Rupatadine . Its study helps in understanding the impurity profile and ensuring the safety of the pharmaceutical product .
Eigenschaften
CAS-Nummer |
732962-71-9 |
|---|---|
Molekularformel |
C27H26ClN3O2 |
Molekulargewicht |
460.0 g/mol |
IUPAC-Name |
methyl 5-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C27H26ClN3O2/c1-33-27(32)22-13-18(15-29-16-22)17-31-11-8-19(9-12-31)25-24-7-6-23(28)14-21(24)5-4-20-3-2-10-30-26(20)25/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3 |
InChI-Schlüssel |
ZRHLFYRIEPVVBV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN=CC(=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride](/img/structure/B13417439.png)

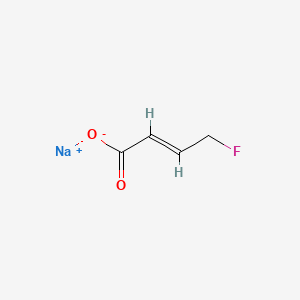


![(1R,2R,3R,11S,12S,14R,26R)-5,6',12,22-tetrahydroxy-6,7'-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-27-one](/img/structure/B13417473.png)
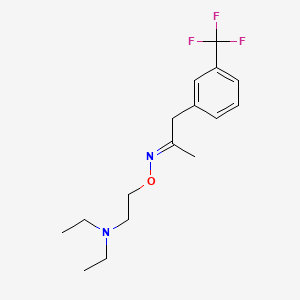
![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, ethyl ester](/img/structure/B13417483.png)

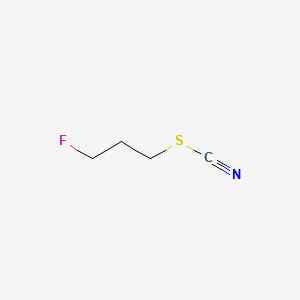
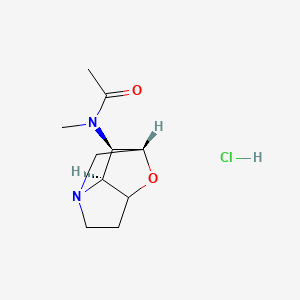
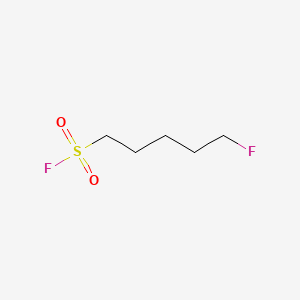
![[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-2,5-bis(hydroxymethyl)-3,4-bis(3-methylbutanoyloxy)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis(3-methylbutanoyloxy)oxan-3-yl] 3-methylbutanoate](/img/structure/B13417514.png)
